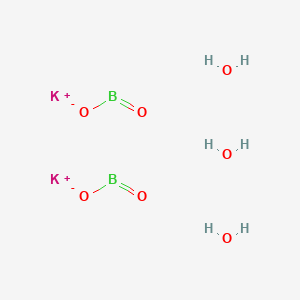
dipotassium;oxido(oxo)borane;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium;oxido(oxo)borane;trihydrate can be synthesized through the reaction of boric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the trihydrate form . The general reaction is as follows:
H3BO3+2KOH→K2BO2+2H2O
The product is then crystallized from the solution to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often involving controlled temperature and pH conditions to ensure efficient crystallization and separation of the product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;oxido(oxo)borane;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium borate.
Reduction: It can be reduced to form boron hydrides.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as reducing agents like sodium borohydride. Reaction conditions often involve aqueous solutions and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various borates, boron hydrides, and substituted boron compounds .
Scientific Research Applications
Dipotassium;oxido(oxo)borane;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of boron-containing compounds.
Biology: It is used in biological studies to investigate the role of boron in biological systems.
Mechanism of Action
The mechanism by which dipotassium;oxido(oxo)borane;trihydrate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with hydroxyl groups, which can affect the structure and function of biological molecules. The pathways involved include the formation of borate esters and the stabilization of biomolecules through boron coordination .
Comparison with Similar Compounds
Similar Compounds
Sodium metaborate: Similar in structure but contains sodium instead of potassium.
Lithium metaborate: Contains lithium and has different solubility and reactivity properties.
Ammonium metaborate: Contains ammonium and is used in different industrial applications.
Uniqueness
Dipotassium;oxido(oxo)borane;trihydrate is unique due to its specific solubility and reactivity properties, which make it suitable for particular applications in glass and ceramic production, as well as in biological studies where potassium ions are preferred .
Properties
Molecular Formula |
B2H6K2O7 |
|---|---|
Molecular Weight |
217.87 g/mol |
IUPAC Name |
dipotassium;oxido(oxo)borane;trihydrate |
InChI |
InChI=1S/2BO2.2K.3H2O/c2*2-1-3;;;;;/h;;;;3*1H2/q2*-1;2*+1;;; |
InChI Key |
QVTKOLVLPVLUMG-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].O.O.O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




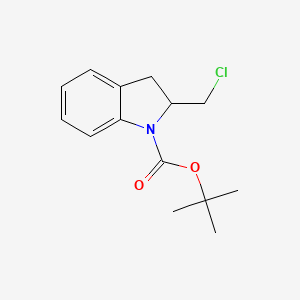

![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)
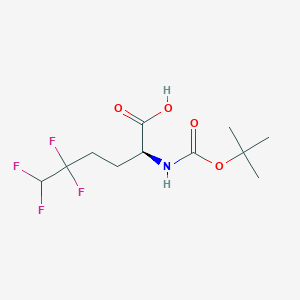
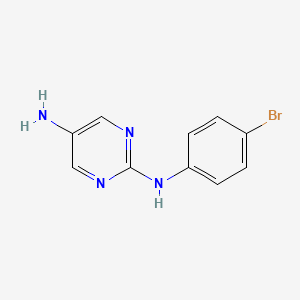
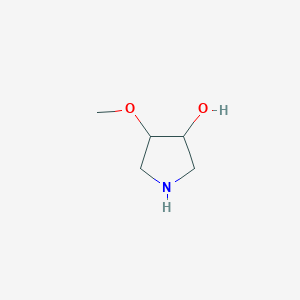
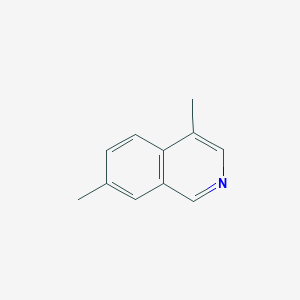
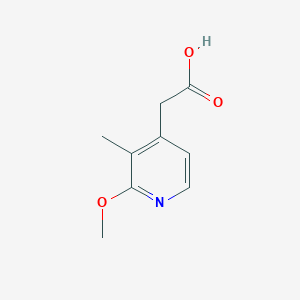
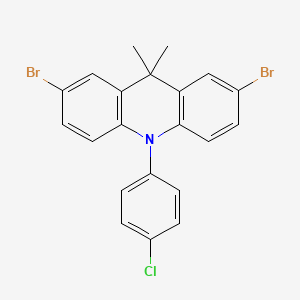
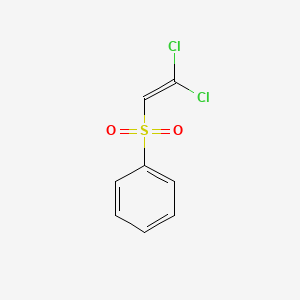
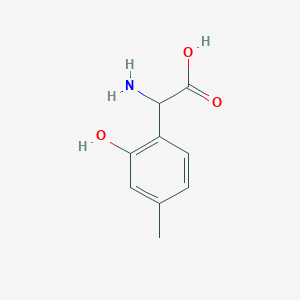
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)
